Pyriproxyfen

Beschreibung

Structural Characterization and IUPAC Nomenclature

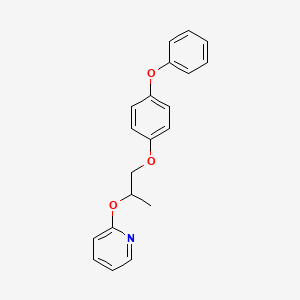

Pyriproxyfen is a synthetic insect growth regulator with the molecular formula C₂₀H₁₉NO₃ and a molecular weight of 321.37 g/mol . Its structure consists of a pyridine ring linked to a phenoxyphenoxypropyl ether group (Figure 1). The IUPAC name is 2-[1-(4-phenoxyphenoxy)propan-2-yloxy]pyridine , reflecting its ether-linked pyridine and biphenolic moieties.

Table 1: Structural and molecular properties of this compound

| Property | Value/Description |

|---|---|

| Molecular formula | C₂₀H₁₉NO₃ |

| Molecular weight | 321.37 g/mol |

| IUPAC name | 2-[1-(4-phenoxyphenoxy)propan-2-yloxy]pyridine |

| CAS Registry Number | 95737-68-1 |

| ChEBI ID | CHEBI:39260 |

The compound features a chiral center at the propan-2-yloxy group, though technical-grade this compound is typically a racemic mixture.

Physicochemical Properties

This compound exhibits distinct physical and chemical characteristics critical to its stability and insecticidal activity:

Melting Point and Thermal Stability

This compound melts between 47–50°C and decomposes at approximately 318°C . Its thermal stability under nitrogen atmospheres ensures suitability for formulation into granular or liquid pesticides.

Vapor Pressure and Volatility

The vapor pressure is <1.3 × 10⁻⁵ Pa at 22.8°C, indicating low volatility. This property minimizes atmospheric dispersal and enhances residual activity in treated environments.

Solubility and Partitioning

This compound is highly lipophilic, with a log octanol-water partition coefficient (log P) of 5.37 . Its solubility varies across solvents:

The low aqueous solubility limits environmental mobility, while high solubility in nonpolar solvents facilitates formulation into emulsifiable concentrates.

Table 2: Key physicochemical properties

| Property | Value | Conditions |

|---|---|---|

| Melting point | 47–50°C | |

| Vapor pressure | <1.3 × 10⁻⁵ Pa | 22.8°C |

| Water solubility | 0.367 mg/L | 25°C, pH 7 |

| log P | 5.37 |

Classification Within Juvenile Hormone Analogs (IRAC Group 7C)

This compound is classified under the Insecticide Resistance Action Committee (IRAC) Group 7C , which comprises juvenile hormone mimics. These compounds disrupt insect metamorphosis by binding to juvenile hormone receptors, preventing larval-to-adult transitions.

Mechanism of Action

As a juvenile hormone analog, this compound:

- Inhibits embryogenesis : Suppresses egg hatching by disrupting embryonic development.

- Blocks metamorphosis : Prevents larval molting and pupal differentiation, leading to sterile or malformed adults.

- Targets specific receptors : Binds to ultraspiracle (USP) proteins, which heterodimerize with ecdysone receptors to regulate gene expression during development.

Table 3: IRAC classification details

| IRAC Group | Subgroup | Target Site | Example Compounds |

|---|---|---|---|

| 7 | 7C | Juvenile hormone mimics | This compound, Methoprene |

This compound’s selectivity for arthropod hormone systems ensures minimal impact on vertebrates, making it a cornerstone of integrated pest management strategies. Its unique mode of action mitigates resistance development when rotated with neurotoxic insecticides.

Eigenschaften

IUPAC Name |

2-[1-(4-phenoxyphenoxy)propan-2-yloxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-16(23-20-9-5-6-14-21-20)15-22-17-10-12-19(13-11-17)24-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDHVHZZCFYRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032640 | |

| Record name | Pyriproxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Solidifies on standing; mp = 49.7 deg C; [Merck Index] Colorless solid; mp = 45-47 deg C; [ICSC] Colorless solid or pale yellow liquid; mp = 45-47 deg C; [HSDB] White crystalline solid; [MSDSonline], WHITE POWDER OR GRANULES | |

| Record name | Pyriproxyfen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

318 °C | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

119 °C c.c. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In hexane 400, methanol 200, xylene 500 (all g/kg at 20-25 °C), Solubility in water, mg/l at 20 °C: 0.101 (practically insoluble) | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.24 at 25 °C, Density (at 20 °C): 1.14 g/cm³ | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000218 [mmHg], <9.8X10-8 mm Hg at 23 °C, Vapor pressure at 23 °C: negligible | |

| Record name | Pyriproxyfen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals, Pale yellow waxy solid (technical grade), Pale yellow liquid | |

CAS No. |

95737-68-1 | |

| Record name | Pyriproxyfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95737-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriproxyfen [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095737681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriproxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine, 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIPROXYFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9VOR705O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

47 °C, MP: 49.7 °C, 48-50 °C | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vorbereitungsmethoden

Die Synthese von Pyriproxyfen erfolgt in einem zweistufigen Verfahren . Im ersten Schritt reagiert Phenoxyphenol mit Propylenoxid in Gegenwart eines Alkali-Katalysators zu 1-(4-Phenoxyphenoxy)-2-propanol . Im zweiten Schritt reagiert dieser Zwischenstoff mit 2-Chlorpyridin in Gegenwart eines Alkali-Katalysators und eines Lösungsmittels wie Ether oder N-Methylpyrrolidon, um this compound zu ergeben . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Pyriproxyfen unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nukleophile . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Pyriproxyfenoxiden führen, während die Reduktion Pyriproxyfenalkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Public Health Applications

Pyriproxyfen is particularly effective in controlling mosquito populations that transmit diseases such as dengue fever, Zika virus, and malaria. Its application methods include:

- Container Treatment : this compound is used to treat water containers where mosquitoes breed. Studies have shown a significant reduction in mosquito populations when applied in urban settings .

- Fumigation : The compound can be aerosolized for widespread dispersal in affected areas, effectively targeting adult mosquito populations .

- Auto-dissemination : In this method, treated materials are placed in environments where mosquitoes are likely to come into contact with them, facilitating the spread of this compound through the mosquito population .

Case Study: Dengue Vector Control

A systematic review highlighted the effectiveness of this compound in controlling Aedes aegypti larvae in various habitats. The study demonstrated that truck-mounted ultra-low volume (ULV) applications achieved over 82% efficacy in reducing larval populations .

Agricultural Applications

In agriculture, this compound is employed to manage pest populations that threaten crop yields. It has been shown to be effective against various pests, including:

- Whiteflies : this compound is used to control whiteflies in crops such as cotton and chili peppers .

- Aphids : The compound effectively reduces aphid populations, contributing to healthier crop growth .

Efficacy Data Table

| Crop | Target Pest | Application Method | Efficacy Rate (%) |

|---|---|---|---|

| Cotton | Whiteflies | Foliar Spray | 85 |

| Chili Peppers | Aphids | Soil Drench | 78 |

Environmental Impact and Safety

This compound is recognized for its low toxicity to mammals and non-target organisms, making it a safer alternative compared to other insecticides. The World Health Organization has approved its use for treating potable water against mosquitoes due to its minimal risk to human health .

Case Study: Eco-compatibility Assessment

Research has validated the eco-compatibility of this compound on non-target model organisms, indicating that while it effectively controls target pests, it poses minimal risks to beneficial species .

Reproductive Toxicity Studies

While this compound is effective as an insecticide, studies have raised concerns regarding its potential reproductive toxicity. In animal models, exposure resulted in significant reductions in body weight and alterations in testicular architecture . These findings suggest the need for further investigation into its effects on fertility and endocrine disruption.

Summary of Toxicity Findings

| Parameter | Control Group (g) | This compound Group (g) |

|---|---|---|

| Initial Body Weight | 23.13 ± 0.49 | 21.85 ± 0.95 |

| Final Body Weight | 32.51 ± 1.46 | 22.85 ± 1.30 |

| Testicular Damage Observed | No | Yes |

Wirkmechanismus

Pyriproxyfen exerts its effects by mimicking the juvenile hormone in insects . It binds to the juvenile hormone receptor, disrupting the normal hormonal balance and preventing the larvae from molting and developing into adults . This leads to the inhibition of reproduction and ultimately reduces the insect population . The molecular targets of this compound include the Methoprene-tolerant protein and other components of the juvenile hormone signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Analytical and Ecological Considerations

Residue Analysis

This compound’s quantification in tea and bed nets requires specialized methods due to matrix effects.

Aquatic Toxicity

This compound’s toxicity varies widely in aquatic organisms, with rapid photodegradation in water. However, its metabolites’ ecotoxicity remains understudied, posing unresolved environmental risks .

Resistance and Efficacy

While this compound effectively suppresses Anopheles arabiensis populations in semi-field settings, resistance has been reported in some mosquito strains. Combining this compound with other insecticides (e.g., pyrethroids) enhances persistence and delays resistance .

Biologische Aktivität

Pyriproxyfen is a synthetic insect growth regulator (IGR) widely used in pest control due to its ability to disrupt the development of insects. As a juvenile hormone analog, it mimics the action of juvenile hormones in insects, leading to various biological effects that can be exploited for pest management. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound functions primarily by interfering with the normal hormonal regulation of insect development. It affects processes such as:

- Molting : this compound inhibits the molting process in insects, preventing them from transitioning from larval to pupal stages.

- Reproductive Development : It alters reproductive parameters by affecting ovarian development and function.

Impact on Insect Development

A study conducted on silkworms (Bombyx mori) demonstrated that exposure to this compound resulted in a significant reduction in the number of oocytes and oogonia, which are critical for reproductive success. The expression levels of vitellogenin (Vg), a precursor to egg yolk proteins essential for embryonic development, were also significantly decreased following treatment with this compound. The results showed:

- Reduction in Vg Expression :

- 24 hours post-exposure: 23.33% decrease

- 72 hours post-exposure: 58.24% decrease

- 96 hours post-exposure: 6.08% decrease

These changes indicate that this compound disrupts normal ovarian function and nutrient availability for developing embryos .

Efficacy in Vector Control

This compound has been evaluated for its effectiveness in controlling mosquito populations, particularly in relation to malaria transmission. A cluster-randomized trial in Benin assessed the efficacy of long-lasting insecticidal nets (LLINs) treated with this compound and pyrethroids. Key findings included:

- Malaria Case Incidence :

Biological Activity Summary

| Compound | Pa (Probability Active) | Pi (Probability Inactive) | Biological Activity |

|---|---|---|---|

| This compound | 0.586 | 0.003 | Insecticide |

| I40 | 0.025 | 0.005 | Acetylcholine transporter inhibitor |

| JHIII | 0.336 | 0.011 | Insecticide |

This table summarizes the biological activity of this compound compared to other compounds, indicating its strong insecticidal properties .

Case Studies

- Silkworm Study : Research indicated that this compound exposure significantly altered gene expression related to ovarian development and sex differentiation, leading to impaired reproductive outcomes .

- Malaria Vector Control Trials : Multiple trials demonstrated that while this compound-pyrethroid LLINs provided some level of protection against malaria, they did not outperform traditional pyrethroid-only nets over extended periods .

Q & A

Q. What validation protocols ensure reproducibility in this compound studies?

- Methodological Answer: Adhere to OECD guidelines for ecotoxicology (e.g., Test No. 219, 229) and WHO protocols for vector control trials. Publish raw data (e.g., mortality counts, residue levels) in supplementary materials. Cross-validate findings via multi-center trials, as done in the 2017 systematic review of 17 field studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.